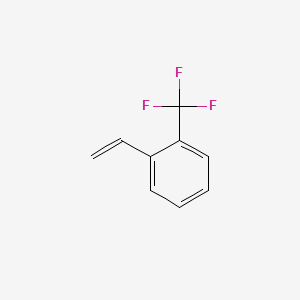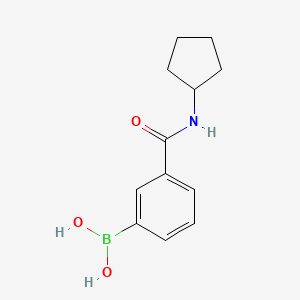
(3-(Cyclopentylcarbamoyl)phenyl)boronic acid
Overview
Description
“(3-(Cyclopentylcarbamoyl)phenyl)boronic acid” is a boronic acid derivative . Boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water .
Synthesis Analysis
Boronic acids can be used as building blocks and synthetic intermediates . The synthesis of boronic acids is usually sequential, synthetically demanding, and time-consuming .Molecular Structure Analysis
The molecular formula of “(3-(Cyclopentylcarbamoyl)phenyl)boronic acid” is C12H16BNO3 . Its molecular weight is 233.07 g/mol . The InChIKey of the compound is KIOBFDGZJVJNBP-UHFFFAOYSA-N .Chemical Reactions Analysis
Boronic acids react with diols through a reversible covalent condensation pathway . The pKa’s of boronic acids change in the presence of diols .Physical And Chemical Properties Analysis
“(3-(Cyclopentylcarbamoyl)phenyl)boronic acid” has a topological polar surface area of 69.6 Ų . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 3 rotatable bonds .Scientific Research Applications
Biomedical Sensing
Phenylboronic acids and their derivatives, including (3-(Cyclopentylcarbamoyl)phenyl)boronic acid , have been utilized in biomedical sensing due to their ability to bind reversibly with sugars and diol compounds. This property allows them to recognize carbohydrates such as glucose in the blood, which is crucial for monitoring diabetic conditions .
Cancer Diagnostics
The reversible binding characteristic of phenylboronic acids also enables the detection of sialic acid (SA) in cancer cells. SA is often overexpressed in cancerous tissues, making it a valuable biomarker for cancer diagnostics .
Drug Delivery Systems
Phenylboronic acids are explored for their potential in drug delivery applications. Their interaction with sialic acid, a component of cell membranes, offers a targeted approach to deliver drugs to cancer cells or other specific tissues .
Glucose Sensing
Electropolymerized phenylboronic acids have been used for the impedimetric detection of glucose. This application is particularly relevant for non-invasive glucose monitoring systems for diabetes management .
Analytical Applications
The unique chemistry of phenylboronic acids provides a basis for various analytical applications. They can be used in the development of sensors and assays for detecting biological and chemical substances .
Therapeutic Applications
Research efforts are ongoing to utilize phenylboronic acids in therapeutic applications, leveraging their molecular interactions with biological targets such as sialic acid for treating diseases .
BMC Chemistry - Boronic acids for sensing and other applications Journal of Applied Pharmaceutical Science - Exploring biomedical applications of phenylboronic acid Analytical Sciences - Phenylboronic Acids-based Diagnostic and Therapeutic Applications
Mechanism of Action
Mode of Action
Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. In these reactions, boronic acids act as nucleophiles that form new carbon-carbon bonds with electrophiles.
Biochemical Pathways
Given its potential use in suzuki-miyaura coupling reactions , it may be involved in the synthesis of various bioactive compounds, potentially affecting multiple biochemical pathways.
Action Environment
The action, efficacy, and stability of (3-(Cyclopentylcarbamoyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at room temperature to maintain its stability . Furthermore, its reactivity in Suzuki-Miyaura coupling reactions can be affected by the presence of a palladium catalyst and the pH of the reaction environment .
Future Directions
The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . Therefore, extending the studies with boronic acids in medicinal chemistry could lead to the discovery of new promising drugs .
properties
IUPAC Name |
[3-(cyclopentylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO3/c15-12(14-11-6-1-2-7-11)9-4-3-5-10(8-9)13(16)17/h3-5,8,11,16-17H,1-2,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOBFDGZJVJNBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396268 | |
| Record name | [3-(Cyclopentylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Cyclopentylcarbamoyl)phenyl)boronic acid | |
CAS RN |
850567-24-7 | |
| Record name | B-[3-[(Cyclopentylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Cyclopentylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



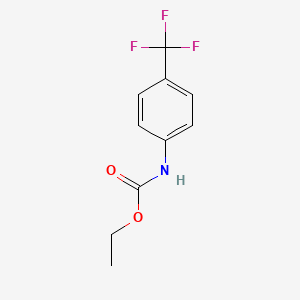

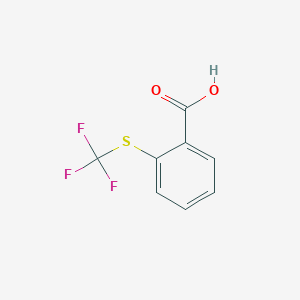
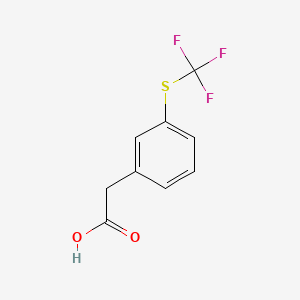

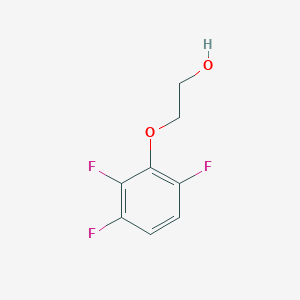
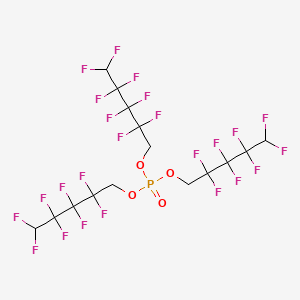
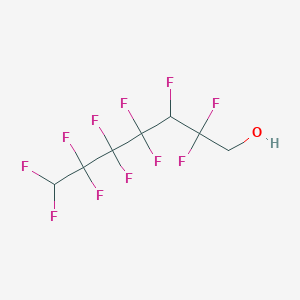
![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1350633.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1350634.png)
